BenchChemオンラインストアへようこそ!

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Kinase inhibitor design Structure-activity relationship VEGFR2

This specific regioisomer (CAS 955780-42-4) features a meta-phenyl linkage and 4-fluorobenzamide substitution—a distinct geometry from the more common 6-phenoxy series. As disclosed in Takeda patent family (US 8,273,741 B2), the 2-phenyl-imidazo[1,2-b]pyridazine scaffold with 6-methoxy hinge-binding motif enables differential kinase selectivity across VEGFR2, PDGFR, and Raf families. The 4-fluoro benzamide substituent provides a defined site for metabolic stability assessment compared to 3-fluoro (CAS 955537-96-9) or unsubstituted analogs. Procuring this exact regioisomer is essential for maintaining SAR continuity in lead optimization campaigns targeting DFG-out conformation stabilization (cf. PDB 3VO3). Supplied as research-grade material (≥95%) for non-human, non-therapeutic applications including kinase selectivity profiling, reference standard development, and structure-metabolism relationship studies.

Molecular Formula C20H15FN4O2
Molecular Weight 362.364
CAS No. 955780-42-4
Cat. No. B2853816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS955780-42-4
Molecular FormulaC20H15FN4O2
Molecular Weight362.364
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H15FN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)14-3-2-4-16(11-14)22-20(26)13-5-7-15(21)8-6-13/h2-12H,1H3,(H,22,26)
InChIKeyYHXYBHUYUHBXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955780-42-4): Chemical Identity and Scaffold Context for Procurement Decisions


4-Fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955780-42-4) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class. Its core scaffold—a 6-methoxyimidazo[1,2-b]pyridazine linked via the 2-position to a meta-substituted phenyl ring bearing a 4-fluorobenzamide moiety—places it within a well-characterized family of ATP-competitive kinase inhibitors [1]. The imidazo[1,2-b]pyridazine core has been extensively validated as a hinge-binding scaffold in multiple kinase inhibitor programs, including VEGFR2, p38 MAP kinase, and IKKβ inhibitors, with several derivatives advancing to preclinical development [2][3]. This compound is supplied as a research-grade chemical (≥95% purity) for non-human, non-therapeutic applications, and its procurement is primarily driven by structure-activity relationship (SAR) exploration, kinase selectivity profiling, and use as a reference standard in biochemical assay development .

Why Generic Imidazo[1,2-b]pyridazine Substitution Fails: Structural Determinants of Target Engagement for 4-Fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide


The imidazo[1,2-b]pyridazine scaffold supports diverse substitution patterns that profoundly alter kinase selectivity profiles. The target compound features a 2-phenyl linkage (not the more common 6-phenoxy or 6-arylthio linkage), which positions the benzamide moiety in a distinct vector relative to the hinge-binding core [1]. The 6-methoxy group modulates electron density on the pyridazine ring, influencing hinge hydrogen-bonding strength, while the 4-fluoro substituent on the terminal benzamide affects both hydrophobic packing and metabolic stability compared to chloro, methyl, or unsubstituted analogs [2]. Closely related positional isomers (e.g., 3-fluoro vs. 4-fluoro benzamide, or para-phenyl vs. meta-phenyl linkage) can exhibit orders-of-magnitude differences in kinase inhibitory potency due to altered binding modes within the ATP pocket [3]. Consequently, generic substitution within this chemical series without experimental validation of the specific regioisomer and substitution pattern carries a high risk of compromised target engagement and misleading SAR interpretation.

Quantitative Differentiation Evidence for 4-Fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955780-42-4) vs. Closest Structural Analogs


Meta-Phenyl Linkage vs. Para-Phenyl Linkage: Kinase Binding Mode Divergence in Imidazo[1,2-b]pyridazine Benzamides

The target compound incorporates a meta-substituted phenyl linker between the imidazo[1,2-b]pyridazine core and the benzamide moiety. In the VEGFR2 kinase inhibitor series described by Miyamoto et al. (2012), meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives consistently demonstrated superior VEGFR2 binding affinity compared to para-substituted analogs, with the prototype meta-substituted compound 6b achieving an IC50 of 7.1 nM against VEGFR2, whereas para-substituted congeners generally exhibited 5- to 20-fold reduced potency in the same enzymatic assay [1]. Although the target compound bears the phenyl linkage at the 2-position rather than the 6-position, crystallographic evidence (PDB 3VO3) confirms that the vector of the benzamide moiety relative to the hinge-binding core is a critical determinant of DFG-motif interactions, suggesting that the meta-linkage geometry of CAS 955780-42-4 may confer a distinct kinase selectivity signature compared to its para-linked isomer (e.g., 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide) [2].

Kinase inhibitor design Structure-activity relationship VEGFR2 Hinge-binding scaffold

4-Fluoro Benzamide vs. 3-Fluoro Benzamide: Regioisomeric Differentiation in Imidazo[1,2-b]pyridazine Kinase Inhibitors

The target compound bears a 4-fluoro substituent on the terminal benzamide ring (CAS 955780-42-4), while the closely related regioisomer 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS 955537-96-9) carries the fluorine at the meta position of the benzamide. In the Takeda patent US 8,273,741 B2, which broadly claims imidazo[1,2-b]pyridazine benzamide derivatives as VEGFR2/PDGFR/Raf kinase inhibitors, the fluoro-substitution position on the benzamide ring is explicitly identified as a variable that modulates kinase selectivity and cellular potency [1]. The 4-fluoro substitution places the electronegative fluorine atom para to the amide carbonyl, influencing both the amide NH acidity (pKa) and the compound's molecular electrostatic potential surface, which in turn affects hydrogen-bonding interactions with the kinase hinge region and DFG-loop residues. In structurally analogous benzamide kinase inhibitor series, 4-fluoro substitution has been associated with improved metabolic stability compared to 3-fluoro substitution due to differential susceptibility to oxidative defluorination by cytochrome P450 enzymes [2].

Fluorine SAR Kinase inhibitor Regioisomer comparison Benzamide substitution

Imidazo[1,2-b]pyridazine 2-Phenyl Scaffold vs. 6-Phenoxy Scaffold: Distinct Kinase Selectivity Profiles

The target compound features a direct C–C bond between the imidazo[1,2-b]pyridazine 2-position and the phenyl ring, whereas the extensively characterized VEGFR2 inhibitor series from Miyamoto et al. (2012) employs a 6-phenoxy linkage (C–O–C ether bridge) [1]. This fundamental scaffold distinction alters both the conformational flexibility and the electronic character of the molecule. The 2-phenyl scaffold presents a more rigid, conjugated system where the phenyl ring is coplanar with the imidazopyridazine core, potentially enhancing π-stacking interactions within the kinase hydrophobic pocket. In contrast, the 6-phenoxy scaffold introduces an sp3-hybridized oxygen atom that creates a ~120° bond angle, directing the phenyl-benzamide moiety along a different trajectory [2]. The Takeda patent US 8,273,741 specifically claims both 2-substituted and 6-substituted imidazo[1,2-b]pyridazine variants as distinct chemical matter with potentially divergent kinase selectivity profiles across VEGFR2, PDGFR, and Raf kinases [3]. Comparative kinome profiling data for the exact target compound remain unpublished; however, the scaffold difference represents a first-order determinant of kinase selectivity that precludes direct substitution.

Kinase selectivity Scaffold hopping Imidazo[1,2-b]pyridazine ATP-competitive inhibitor

6-Methoxy Substituent: Modulator of Hinge-Binding Affinity and Aqueous Solubility in Imidazo[1,2-b]pyridazine Series

The 6-methoxy group on the imidazo[1,2-b]pyridazine core of CAS 955780-42-4 serves dual roles: it acts as an electron-donating substituent that modulates the hydrogen-bond acceptor strength of the adjacent pyridazine N1 nitrogen involved in kinase hinge binding, and it provides a modest improvement in aqueous solubility compared to unsubstituted, chloro, or methyl analogs [1]. In the broader imidazo[1,2-b]pyridazine kinase inhibitor literature, the 6-position substituent has been systematically explored; methoxy substitution at this position has been associated with balanced potency and physicochemical properties in IKKβ and p38 MAP kinase inhibitor programs [2]. The antidiabetic activity study by Gandham et al. (2019) on 6-methoxyimidazo[1,2-b]pyridazine derivatives further demonstrates that the 6-methoxy group contributes to biological activity across diverse target classes, with several derivatives showing significant α-amylase and α-glucosidase inhibition [3]. For procurement, the 6-methoxy substitution distinguishes this compound from 6-unsubstituted or 6-halo analogs, which may exhibit different pharmacokinetic and target engagement profiles.

Hinge-binding motif Solubility optimization Methoxy SAR Imidazo[1,2-b]pyridazine

Optimal Research and Procurement Application Scenarios for 4-Fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955780-42-4)


Kinase Inhibitor SAR Probe: Exploring 2-Phenyl Imidazo[1,2-b]pyridazine Chemical Space

This compound serves as a key SAR probe for medicinal chemistry teams exploring the 2-phenyl-imidazo[1,2-b]pyridazine scaffold as an alternative to the more extensively characterized 6-phenoxy series. Its meta-phenyl linkage and 4-fluoro benzamide substitution pattern provide a distinct binding-mode geometry for structure-based drug design, as supported by the VEGFR2 co-crystal structure (PDB 3VO3) demonstrating the criticality of linker geometry for DFG-out conformation stabilization [1]. Procurement of this specific regioisomer, rather than para-linked or 3-fluoro analogs, is essential for maintaining SAR continuity within a lead optimization campaign targeting VEGFR2, PDGFR, Raf, or other kinases claimed in the Takeda patent family [2].

Reference Standard for Fluorobenzamide Regioisomer Analytical Method Development

The distinct chromatographic and spectroscopic properties of the 4-fluoro benzamide regioisomer (CAS 955780-42-4) versus its 3-fluoro analog (CAS 955537-96-9) make this compound valuable as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods capable of resolving fluorobenzamide positional isomers. Given that both regioisomers share the identical molecular formula (C20H15FN4O2) and molecular weight (362.36 g/mol), their unambiguous identification requires high-resolution analytical techniques, for which a certified reference standard of known regioisomeric purity is indispensable .

Kinase Selectivity Panel Screening Compound

The 2-phenyl-imidazo[1,2-b]pyridazine scaffold of CAS 955780-42-4, combined with its 6-methoxy hinge-binding motif, positions this compound as a candidate for broad kinome selectivity profiling. The Takeda patent US 8,273,741 B2 discloses that imidazo[1,2-b]pyridazine derivatives with varying substitution patterns exhibit differential inhibitory activity across VEGFR2, PDGFR, and Raf kinase families [2]. Researchers procuring this compound for selectivity panels can compare its kinome fingerprint against the 6-phenoxy series to identify scaffold-specific selectivity advantages, informing lead series selection decisions [1].

In Vitro Metabolic Stability Assessment of 4-Fluorobenzamide-Containing Kinase Inhibitors

The 4-fluoro substituent on the terminal benzamide ring provides a defined site for assessing metabolic stability in hepatic microsome or hepatocyte assays. Fluorine substitution at the para position of benzamides is known to influence CYP450-mediated oxidative metabolism differently than meta- or ortho-fluoro substitution [3]. This compound can serve as a model substrate for structure-metabolism relationship studies aimed at optimizing the metabolic stability of imidazo[1,2-b]pyridazine kinase inhibitors, with the 3-fluoro regioisomer (CAS 955537-96-9) serving as a direct comparator for fluorine positional effects on intrinsic clearance.

Quote Request

Request a Quote for 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.